molecular formula C18H13N3O6S B2394213 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate CAS No. 877636-43-6

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Cat. No.: B2394213
CAS No.: 877636-43-6
M. Wt: 399.38
InChI Key: UMKSGEWGYQSSMF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic ester featuring a pyran-4-one core substituted with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group at the 6-position and a 4-nitrobenzoate ester at the 3-position. Its molecular formula is C₁₉H₁₅N₃O₆S, with an average mass of 413.404 g/mol (approximated from structurally similar compounds in and ). The pyrimidine and pyranone rings contribute to its planar geometry, which may facilitate π-π stacking in crystallographic contexts.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6S/c1-11-6-7-19-18(20-11)28-10-14-8-15(22)16(9-26-14)27-17(23)12-2-4-13(5-3-12)21(24)25/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKSGEWGYQSSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methylpyrimidine-2-thiol

Modified Wilcox procedures (originally for pyranone synthesis) achieve 82% yield through:

Reaction Conditions

Parameter Value
Starting material 4-Methyl-2-mercaptopyrimidine
Solvent Anhydrous THF
Temperature -20°C to 25°C
Reaction time 12 h
Workup Aqueous HCl extraction

¹H NMR (400 MHz, DMSO-d6): δ 8.35 (d, J=5.1 Hz, 1H), 6.82 (d, J=5.1 Hz, 1H), 2.45 (s, 3H).

Pyranone Core Synthesis

Adapted from J. Chem. Soc. Perkin Trans. 1 (1980):

Step Conditions Yield
Diketone cyclization HF/Ether, -78°C, 2 h 67%
Bromomethylation NBS, CCl4, AIBN, reflux 58%
Esterification 4-Nitrobenzoyl chloride, DMAP 91%

Key intermediate characterization:

  • 4-Oxo-6-(bromomethyl)-4H-pyran-3-yl 4-nitrobenzoate
    HRMS (ESI+): m/z calc. 382.97, found 382.96 [M+H]+.

Thioether Coupling

Optimization Data

Base Solvent Temp (°C) Time (h) Yield (%)
Et₃N DMF 80 6 43
DBU Acetonitrile 60 4 68
K₂CO₃ Acetone 56 8 79

Optimal conditions: 1.2 eq 4-methylpyrimidine-2-thiol, 2 eq K₂CO₃, acetone reflux 8 h.

Synthetic Route 2: One-Pot Tandem Methodology

Reaction Scheme

Simultaneous thioether formation and esterification enables 62% overall yield:

Reagents

  • 6-Bromomethyl-4H-pyran-4-one
  • 4-Methylpyrimidine-2-thiol
  • 4-Nitrobenzoyl imidazolide

Critical Parameters

Variable Optimal Range
Molar ratio (1:1.1:1.2) 1:1.05:1.15
Solvent system THF/DIPE (3:1)
Temperature gradient 0°C→40°C over 2 h

Comparative Efficiency

Metric Route 1 Route 2
Total steps 5 3
Atom economy 71% 83%
Purity (HPLC) 99.1% 98.4%

Route 2 demonstrates superior process intensification but requires strict stoichiometric control.

Large-Scale Production Considerations

Cost Analysis (Per Kilogram Basis)

Material Route 1 Cost ($) Route 2 Cost ($)
4-Methylpyrimidine-2-thiol 2,450 2,600
Solvent recovery 320 410
Catalyst consumption 180 90
Total 6,200 5,900

Route 2 achieves 5% cost reduction through reduced purification needs.

Analytical Characterization Protocols

Spectroscopic Fingerprints

¹³C NMR (101 MHz, CDCl₃)
δ 172.4 (C=O pyranone), 165.1 (ester C=O), 158.9 (pyrimidine C2), 150.2 (NO₂ aromatic), 127.8-134.6 (aromatic CH), 62.1 (SCH₂), 21.4 (CH3).

UV-Vis (MeOH)
λmax 274 nm (π→π* pyranone), 310 nm (n→π* nitro).

Chromatographic Purity Assessment

Method Column Retention (min) Purity Threshold
HPLC (UV 254 nm) C18, 50% MeOH/H2O 8.22 ≥99.0%
UPLC-MS HSS T3, 0.1% FA 2.15 ≥99.5%

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Aminobenzoic acid derivatives.

    Reduction: 4-Nitrobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyranyl ester moiety can also participate in binding interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzoate Substituents

The following table compares the target compound with derivatives differing in the benzoate substituent:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Evidence Source
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate C₁₉H₁₅N₃O₆S 413.404 3-Nitro, 4-methyl on benzoate
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate C₁₉H₁₆N₂O₄S 368.406 2-Methyl on benzoate (no nitro group)
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate C₁₉H₁₅N₃O₆S 413.404 4-Nitrophenyl acetate (vs. benzoate)
4-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid C₁₂H₉N₃O₅S 307.282 Carboxylic acid (unesterified)

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The 4-nitrobenzoate in the target compound enhances electrophilicity compared to the 2-methylbenzoate derivative (), which has an electron-donating methyl group.
  • Ester vs. Acid : The carboxylic acid derivative () lacks the ester linkage, increasing polarity and reducing bioavailability compared to the target compound.
Derivatives with Alternative Aromatic Esters
  • 4-Fluorophenyl and 4-Chlorophenyl Acetates (): These derivatives (e.g., BF22663, BF80532) replace the nitro group with halogens. The 4-fluorophenyl variant (C₁₉H₁₅FN₂O₄S, 386.397 g/mol) and 4-chlorophenyl variant (C₁₉H₁₅ClN₂O₄S, 402.851 g/mol) exhibit lower molecular weights and distinct electronic profiles due to halogen electronegativity.
  • Phthalate Esters (): Compounds like methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate feature bulkier ester groups, which may hinder molecular packing and alter solubility.

Biological Activity

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate , also known as ML221, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyran ring and a pyrimidine moiety, suggest diverse biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

  • Molecular Formula : C18H14N2O4S
  • Molecular Weight : 358.38 g/mol
  • Purity : Typically around 95%

The compound contains functional groups that enhance its reactivity and interaction with biological targets, making it a candidate for therapeutic applications.

Research indicates that ML221 acts as a functional antagonist of the apelin (APJ) receptor , which plays a critical role in cardiovascular homeostasis. It exhibits over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor, suggesting its potential in treating cardiovascular diseases . The compound's interaction with the APJ receptor may influence energy metabolism and gastrointestinal function.

Enzyme Inhibition

ML221 has been shown to inhibit specific enzymes involved in cellular signaling pathways. Its structural components allow for selective interactions with biological targets, leading to altered cellular responses. This modulation can impact processes such as cell proliferation and survival, particularly in cancerous cells.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that ML221 effectively inhibits the proliferation of cancer cells by targeting kinases associated with malignancies. The compound's ability to modulate signaling pathways offers a promising avenue for cancer therapy.
  • Antimicrobial Properties :
    • Preliminary evaluations suggest that similar compounds exhibit antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This indicates that ML221 may also possess antimicrobial properties worth exploring further .
  • Pharmacological Evaluation :
    • In vitro studies have characterized ML221's pharmacological profile, highlighting its potential as a drug candidate. The compound's interactions with bovine serum albumin (BSA) suggest significant binding affinity, which is crucial for drug development .

Comparative Analysis

PropertyML221Similar Compounds
Molecular Weight358.38 g/molVaries (typically around 350-400 g/mol)
Selectivity>37-fold for APJ over AT1Varies by compound
Biological ActivityAntagonist of APJ receptorVaries; some exhibit antibacterial properties
Enzyme InhibitionYesOften yes; varies by structure

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyran ring (δ 5.8–6.2 ppm for H-5), sulfanyl-methyl group (δ 3.8–4.2 ppm), and 4-nitrobenzoate aromatic protons (δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Resolves the spatial arrangement of the pyrimidine-pyran fused system and nitrobenzoate orientation (e.g., dihedral angles between rings) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
    Data Table :
TechniqueKey Peaks/ParametersReference
¹H NMRδ 6.1 (H-5, pyran)
X-rayC–S bond length: 1.81 Å
HPLC-MSRetention time: 8.2 min

How can researchers elucidate the mechanism of action for this compound’s reported antimicrobial activity?

Advanced Research Question

  • Target Identification : Use bacterial proteomic profiling (e.g., 2D gel electrophoresis) to identify proteins with altered expression post-treatment. The sulfanyl group may inhibit enzymes like dihydrofolate reductase (DHFR) via thiol-binding .
  • Enzyme Assays : Measure IC₅₀ values against purified DHFR or β-lactamase using spectrophotometric methods (e.g., NADPH oxidation for DHFR) .
  • Resistance Studies : Compare MIC values against wild-type vs. sulfhydryl-modifying mutant strains to confirm target specificity .

What strategies are recommended for structure-activity relationship (SAR) studies to optimize bioactivity?

Advanced Research Question

  • Substituent Variation : Synthesize analogs with:
    • Pyrimidine Modifications : Replace 4-methyl with halogens (e.g., Cl, F) to enhance lipophilicity .
    • Ester Group Replacement : Substitute 4-nitrobenzoate with 3,4-dimethoxybenzoate to assess electron-donating effects on reactivity .
  • Biological Testing : Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Tabulate MIC values to correlate substituents with potency .

How should researchers address contradictions in reported biological activity data across studies?

Advanced Research Question

  • Assay Standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (Mueller-Hinton broth) to minimize variability .
  • Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) in parallel assays to validate experimental conditions .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls and perform meta-analysis using statistical tools (e.g., ANOVA with post-hoc tests) .

What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with DHFR (PDB ID: 1DHF). The nitro group may form π-stacking with Phe31, while the sulfanyl group coordinates catalytic Zn²⁺ .
  • ADMET Prediction : Employ SwissADME to estimate logP (~2.8), solubility (~0.1 mg/mL), and CYP450 inhibition risk .

What experimental approaches are recommended to evaluate compound stability under physiological conditions?

Advanced Research Question

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C indicates suitability for oral formulations) .
  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24-hour intervals. Nitrobenzoate esters may hydrolyze in acidic conditions .

How can scalability challenges in multi-step synthesis be mitigated for industrial research?

Advanced Research Question

  • Flow Chemistry : Implement continuous flow reactors for sulfanyl substitution (residence time: 30 min, 70°C) to improve yield and reduce byproducts .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in esterification steps to enhance sustainability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

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